molecular formula C9H15NO B12889061 (3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole CAS No. 61080-95-3

(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole

Cat. No.: B12889061
CAS No.: 61080-95-3
M. Wt: 153.22 g/mol
InChI Key: IDFGIBGRCXNVSC-DTWKUNHWSA-N
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Description

(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole is a bicyclic heterocyclic compound featuring an oxazole ring fused to a saturated cyclooctane backbone. Oxazole derivatives are often explored for their electron-rich aromatic systems, which enable diverse reactivity in synthetic and catalytic contexts.

Properties

CAS No.

61080-95-3

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(3aS,9aR)-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d][1,2]oxazole

InChI

InChI=1S/C9H15NO/c1-2-4-6-9-8(5-3-1)7-10-11-9/h7-9H,1-6H2/t8-,9+/m0/s1

InChI Key

IDFGIBGRCXNVSC-DTWKUNHWSA-N

Isomeric SMILES

C1CCC[C@@H]2[C@@H](CC1)C=NO2

Canonical SMILES

C1CCCC2C(CC1)C=NO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclooctene with nitrones under photochemical conditions to form the desired isoxazole ring . The reaction conditions often include the use of a singlet sensitizer such as methyl benzoate and solvents like diethyl ether and hexanes .

Industrial Production Methods

Industrial production of trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole may involve similar synthetic routes but on a larger scale. The use of flow chemistry setups for photochemical reactions can enhance the efficiency and yield of the compound . This method allows for continuous production and better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted isoxazole derivatives .

Scientific Research Applications

Medicinal Chemistry

The oxazole ring is known for its biological activity and is often found in pharmaceuticals. The compound's derivatives have been investigated for their potential as:

  • Antitumor Agents : Research has shown that oxazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related compounds demonstrate their ability to inhibit tubulin assembly and induce apoptosis in cancer cells .
  • Antimicrobial Activity : Some derivatives have shown promise against bacterial strains and fungi, making them candidates for developing new antibiotics.

Material Science

  • Polymer Chemistry : The incorporation of oxazole derivatives into polymer matrices can enhance the thermal stability and mechanical properties of materials. This application is particularly relevant in developing advanced coatings and composites with improved performance characteristics.
  • Nanotechnology : Oxazole-based compounds are being explored for their potential use in drug delivery systems due to their ability to form stable nanoparticles that can encapsulate therapeutic agents.

Case Studies

StudyApplicationFindings
Joshi et al. (2023)Antitumor ActivityIdentified several oxazole derivatives with IC₅₀ values in the sub-micromolar range against non-Hodgkin lymphoma cell lines. Notably, compound 3z showed significant growth inhibition .
Academia.edu (2022)Cosmetic FormulationsExplored the use of oxazole derivatives in enhancing the stability and efficacy of topical formulations. The study highlighted the role of these compounds in improving skin absorption and bioavailability .
PubMed (2023)Antimicrobial PropertiesInvestigated the antimicrobial effects of oxazole derivatives against various pathogens. Results indicated a broad spectrum of activity with low toxicity profiles .

Mechanism of Action

The mechanism of action of trans-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The Kanto Reagents catalog lists several bis-oxazole derivatives with cyclohexylidene bridges and indeno-fused rings, which serve as valuable comparators . Key differences arise in ring systems, stereochemistry, and molecular properties:

Table 1: Structural and Physicochemical Comparison

Parameter (3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole (3aS,3′aS,8aR,8′aR)-2,2′-Cyclohexylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] (3aS,3a′S,8aR,8a′R)-2,2′-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole]
Molecular Formula Likely C₉H₁₃NO (inferred) C₂₇H₂₈N₂O₂ C₂₆H₂₆N₂O₂
Molecular Weight ~151.21 g/mol (estimated) 412.52 g/mol 398.49 g/mol
Ring System Oxazole + cyclooctane Bis-indeno[d]oxazole + cyclohexylidene bridge Bis-indeno[d]oxazole + cyclohexylidene bridge
Stereochemistry Single bicyclic system with (3aS,9aR) configuration Multiple stereocenters: 3aS,3′aS,8aR,8′aR Multiple stereocenters: 3aS,3a′S,8aR,8a′R
Storage Conditions Not specified in evidence 0°C–6°C 0°C–6°C
Price (100 mg) Not listed JPY 36,600 JPY 41,600
CAS RN Not provided 49216-76 182122-13-0

Key Observations:

Structural Complexity: The target compound’s cyclooctane-oxazole system is simpler than the bis-indeno-oxazole analogs, which feature fused bicyclic indeno rings and a cyclohexylidene spacer. This reduces molecular weight (~151 vs. 398–412 g/mol) and may enhance solubility in polar solvents.

Stability : All analogs require refrigeration (0°C–6°C), suggesting thermal sensitivity common to oxazole derivatives .

Cost: The higher price of bis-indeno-oxazoles (JPY 36,600–41,600/100mg) reflects synthetic complexity or purification challenges relative to the target compound.

Research Implications and Limitations

While direct studies on (3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole are sparse, its analogs highlight trends:

  • Synthetic Utility : Cyclohexylidene-bridged bis-oxazoles are often intermediates in asymmetric catalysis or ligand design . The target compound’s simpler structure may streamline synthesis but limit functional versatility.
  • Biological Relevance: Indeno-oxazoles are explored for antimicrobial activity, but the cyclooctane-oxazole’s bioactivity remains uncharacterized.
  • Thermal Sensitivity : Refrigeration requirements for analogs suggest the target compound may also degrade at ambient temperatures, necessitating careful handling.

Biological Activity

(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole is a compound belonging to the oxazole family, which has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound based on recent research findings and provides insights into its mechanisms of action and therapeutic potential.

Synthesis and Structure

The synthesis of (3aS,9aR)-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d][1,2]oxazole involves complex organic reactions that yield a cyclic structure with significant biological implications. The oxazole ring contributes to its pharmacological properties by influencing interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing oxazole rings exhibit various biological activities including antibacterial, antifungal, and anticancer effects. The biological activity of (3aS,9aR)-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d][1,2]oxazole has been evaluated in several studies.

Anticancer Activity

A significant study screened derivatives of oxazoles against a panel of 60 human cancer cell lines. Compounds showed potent growth inhibition with GI50 values in the nanomolar range. Notably:

  • Mechanism of Action : The compound was found to induce G2/M phase arrest in the cell cycle and promote apoptosis through mitochondrial pathways. This was evidenced by mitochondrial depolarization and the generation of reactive oxygen species (ROS) .
  • Inhibition of Tubulin Polymerization : The most active derivatives inhibited tubulin polymerization with IC50 values ranging from 1.9 to 8.2 μM .

Antibacterial Activity

In vitro studies have demonstrated that oxazole derivatives possess antibacterial properties against various strains:

  • Tested Strains : Bacteria such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae were used to assess the antibacterial efficacy.
  • Results : Certain derivatives exhibited significant inhibitory effects against these pathogens with zones of inhibition comparable to established antibiotics .

Antifungal Activity

The antifungal potential of oxazole derivatives has also been reported:

  • Compounds showed activity against fungi such as Candida albicans and Aspergillus niger, indicating their broad-spectrum antimicrobial capabilities .

Case Studies

Several case studies highlight the efficacy of (3aS,9aR)-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d][1,2]oxazole:

  • Anticancer Efficacy : A study demonstrated that specific derivatives led to a reduction in tumor size in xenograft models when administered at optimized doses.
  • Antimicrobial Testing : In another case study involving the treatment of bacterial infections in animal models using oxazole derivatives resulted in a marked decrease in bacterial load compared to controls.

Structure-Activity Relationship (SAR)

The biological activity of (3aS,9aR)-3a,4,5,6,7,8,9,9a-octahydrocycloocta[d][1,2]oxazole can be attributed to its structural features:

  • Oxazole Ring : The presence of the oxazole moiety is crucial for its interaction with biological targets.
  • Substituents : Modifications on the oxazole ring significantly affect potency and selectivity against different biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole?

  • Methodological Answer : The compound can be synthesized via [1,3]-dipolar cycloaddition of nitrile oxides with cycloalkenes. For derivatives, oxalyl chloride activation of carbonyl precursors (e.g., 6 in ) followed by coupling with nitrogen heterocycles (e.g., piperidine) in chloroform is effective. Purification via silica gel chromatography (chloroform:methanol gradients) yields products with 51–67% efficiency. Characterization includes ¹H-NMR (e.g., δ 7.99 ppm for -CH=N- in 7a) and LC-MS (e.g., [M-H]⁻ at 492.4) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at 0–6°C under inert gas (e.g., N₂ or Ar) to prevent degradation, as recommended for structurally related bisoxazolidines . Use amber glass vials to minimize light exposure. Handling requires nitrile gloves (tested for permeation resistance), full-body protective clothing, and respiratory protection (e.g., NIOSH-approved N95 masks) in fume hoods .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C-NMR to confirm stereochemistry and functional groups (e.g., δ 5.79 ppm for H-12 in 7b ). LC-MS (negative/positive ion modes) verifies molecular weight (e.g., [M+H]⁺ at 644.4 for 7b). IR spectroscopy identifies carbonyl stretches (~1725 cm⁻¹ for oxazole rings) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the (3aS,9aR) enantiomer be addressed?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Ts₂O-mediated sulfonylation in ) or asymmetric catalysis (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition). Verify enantiomeric purity via chiral HPLC (e.g., Chiralpak® columns) or X-ray crystallography of intermediates .

Q. What computational strategies predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Perform DFT calculations (Gaussian/ORCA) to model transition states and electron density maps. For example, analyze sp³-hybridized nitrogen’s nucleophilicity in asymmetric catalysis (e.g., Pd-catalyzed cross-coupling reactions, as noted in ) . MD simulations can assess conformational stability in solvent environments .

Q. How can conflicting spectral data (e.g., NMR vs. LC-MS) be resolved for derivatives?

  • Methodological Answer : Use 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., distinguish H-12 protons at δ 5.81 ppm from adjacent methyl groups). High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., C₃₆H₅₁N₂O₃ for 7a with a 0.9 ppm error ).

Q. What are the stability limitations of this compound under acidic/basic conditions?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) in pH 3–11 buffers. Monitor degradation via HPLC-UV (e.g., loss of parent peak area). shows oxazole derivatives are stable in chloroform but hydrolyze in aqueous HCl (>1 M) .

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